molecular formula C9H9FO B186578 1-Fluoro-4-methoxy-2-vinylbenzene CAS No. 196519-60-5

1-Fluoro-4-methoxy-2-vinylbenzene

Cat. No.: B186578
CAS No.: 196519-60-5
M. Wt: 152.16 g/mol
InChI Key: PLJQGDFZDYGZBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Fluoro-4-methoxy-2-vinylbenzene is an organic compound with the molecular formula C9H9FO It is a derivative of benzene, where the benzene ring is substituted with an ethenyl group, a fluoro group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-4-methoxy-2-vinylbenzene typically involves the following steps:

    Starting Materials: The synthesis begins with benzene derivatives such as 1-fluoro-4-methoxybenzene.

    Vinylation Reaction:

    Reaction Conditions: The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures (around 100-150°C) to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, can enhance the efficiency of the production process.

Types of Reactions:

    Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles to form substituted products.

    Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The fluoro group can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid). The reactions are typically carried out in the presence of a Lewis acid catalyst, such as aluminum chloride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.

Major Products Formed:

    Electrophilic Aromatic Substitution: Substituted benzene derivatives with various functional groups.

    Oxidation: Aldehydes, carboxylic acids, or ketones.

    Reduction: Hydrocarbons or partially reduced derivatives.

Scientific Research Applications

1-Fluoro-4-methoxy-2-vinylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving the interaction of fluorinated aromatic compounds with biological systems.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Fluoro-4-methoxy-2-vinylbenzene involves its interaction with molecular targets through various pathways:

    Electrophilic Aromatic Substitution: The compound acts as a nucleophile, reacting with electrophiles to form substituted products.

    Oxidation and Reduction: The ethenyl and fluoro groups undergo redox reactions, leading to the formation of different functional groups.

    Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity and function.

Comparison with Similar Compounds

    Benzene, 1-fluoro-4-methoxy-: A similar compound with a fluoro and methoxy group but without the ethenyl group.

    Benzene, 1-ethenyl-4-methoxy-: A compound with an ethenyl and methoxy group but without the fluoro group.

    Benzene, 1-ethynyl-4-methoxy-: A compound with an ethynyl and methoxy group, differing in the type of carbon-carbon multiple bond.

Uniqueness: 1-Fluoro-4-methoxy-2-vinylbenzene is unique due to the presence of all three substituents (ethenyl, fluoro, and methoxy) on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

2-ethenyl-1-fluoro-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c1-3-7-6-8(11-2)4-5-9(7)10/h3-6H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLJQGDFZDYGZBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30466054
Record name 1-fluoro-4-methoxy-2-vinylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30466054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196519-60-5
Record name 1-fluoro-4-methoxy-2-vinylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30466054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

39.4 g of methyltriphenylphosphonium iodide and 10.9 g of potassium t-butoxide were suspended in 150 ml of tetrahydrofuran. The resulting suspension was stirred at 0° C. under nitrogen stream for 30 minutes, followed by the dropwise addition thereto of a solution of 10 g of 2-fluoro-5-methoxybenzaldehyde in 20 ml of tetrahydrofuran. The resulting mixture was further stirred for one hour, quenched by the addition of water and extracted with ethyl acetate. The formed organic layer was washed with water and brine successively, dried over anhydrous magnesium sulfate, and evaporated. The resulting residue was subjected to silica gel column chromatography (developer: 5% ethyl acetate/n-hexane) to give 9.1 g of the title compound as a colorless oil.
Quantity
39.4 g
Type
reactant
Reaction Step One
Quantity
10.9 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.